(2R,3S)-2,3-Diaminosuccinic acid

Catalog No.
S1768088
CAS No.
23220-52-2
M.F
C4H8N2O4
M. Wt
148.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-2,3-Diaminosuccinic acid

CAS Number

23220-52-2

Product Name

(2R,3S)-2,3-Diaminosuccinic acid

IUPAC Name

(2R,3S)-2,3-diaminobutanedioic acid

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+

InChI Key

PGNYNCTUBKSHHL-XIXRPRMCSA-N

SMILES

C(C(C(=O)O)N)(C(=O)O)N

Synonyms

23220-52-2;(3s)-3-amino-d-asparticacid;(2R,3S)-2,3-Diaminosuccinicacid;(2R,3S)-diaminosuccinicacid;(2R,3S)-2,3-diaminobutanedioicacid;AC1L3J4R;erythro-3-Aminoasparticacid;SCHEMBL468084;AC1Q5R07;(3R)-3-Amino-L-asparticacid;BID2055;MolPort-016-582-578;KST-1A3012;MESO-23-DIAMINOSUCCINICACID;EINECS245-500-1;AR-1A4497;ZINC38232976;Meso-alpha,beta-diaminosuccinicacid;AKOS006339495;AM82549;D-Asparticacid,3-amino-,(3S)-rel-;AJ-94724;AK117439;AM003962;KB-01275

Canonical SMILES

C(C(C(=O)O)N)(C(=O)O)N

Isomeric SMILES

[C@@H]([C@@H](C(=O)O)N)(C(=O)O)N

Potential Role in the Nervous System

D-Asp is present in high concentrations in the nervous system, particularly in the brain and spinal cord. Studies suggest it might be involved in various neurological functions, including:

  • Neuromodulation: D-Asp may act as a neuromodulator, influencing the transmission of signals between neurons. Source: )
  • Synaptic plasticity: D-Asp might be involved in regulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is crucial for learning and memory. Source: )

(2R,3S)-2,3-Diaminosuccinic acid is a chiral diamino acid with the molecular formula C₄H₈N₂O₄. It features two amino groups attached to a succinic acid backbone, which contributes to its unique properties and biological activities. This compound exists in a specific stereoisomeric form, denoted by the (2R,3S) configuration, indicating the spatial arrangement of its atoms. Its structural formula can be represented as:

text
H2N |H2N-C-CH-COOH | COOH

This compound is significant in various biochemical pathways and has garnered attention for its potential applications in pharmaceuticals and organic synthesis.

Due to its functional groups. Notable reactions include:

  • Peptide Bond Formation: It can react with other amino acids to form peptides, contributing to protein synthesis.
  • Asymmetric Synthesis: This compound serves as a chiral auxiliary in asymmetric synthesis reactions, enhancing the selectivity of products formed during chemical transformations .
  • Mannich Reaction: It has been used in Mannich-type reactions to synthesize more complex nitrogen-containing compounds .

(2R,3S)-2,3-Diaminosuccinic acid exhibits several biological activities:

  • Neuroprotective Effects: Research indicates that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
  • Antioxidant Properties: The compound has demonstrated antioxidant activity, which could help mitigate oxidative stress in biological systems.
  • Role in Metabolism: It is involved in metabolic pathways related to amino acid metabolism and can influence various physiological processes.

Several methods are employed for synthesizing (2R,3S)-2,3-Diaminosuccinic acid:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze reactions that yield this compound from simpler substrates.
  • Chemical Synthesis: Traditional organic synthesis techniques involve multiple steps including protection-deprotection strategies and coupling reactions .
  • Mannich Reaction: This method involves the reaction of formaldehyde with amines and ketones or aldehydes to form the desired diamino acid derivatives .

(2R,3S)-2,3-Diaminosuccinic acid has diverse applications:

  • Pharmaceuticals: It is explored as a potential therapeutic agent due to its biological activities.
  • Chiral Auxiliary: In organic synthesis, it is utilized as a chiral auxiliary to produce enantiomerically enriched compounds.
  • Research Tool: Used in biochemical research for studying amino acid interactions and metabolic pathways.

Studies have shown that (2R,3S)-2,3-Diaminosuccinic acid interacts with various biomolecules:

  • Protein Interactions: Its incorporation into peptides can alter the structural and functional properties of proteins.
  • Receptor Binding: Investigation into its binding affinity with specific receptors suggests potential roles in signaling pathways .

(2R,3S)-2,3-Diaminosuccinic acid shares similarities with other diamino acids but possesses unique characteristics that set it apart. Here are some comparable compounds:

Compound NameStructureUnique Features
L-LysineH2N-(CH2)4-CH(NH2)-COOHLonger aliphatic chain; basic amino acid
L-ArginineH2N-C(NH)-NH-(CH2)3-COOHContains guanidinium group; highly basic
L-Aspartic AcidHOOC-(CH2)1-NH2Contains carboxylic group; non-essential amino acid

While all these compounds contain amino groups and are involved in protein synthesis, (2R,3S)-2,3-Diaminosuccinic acid's unique stereochemistry and potential biological activities highlight its distinctiveness among them.

XLogP3

-7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23220-52-2

Wikipedia

(2R,3S)-2,3-diaminobutanedioic acid

Dates

Modify: 2023-08-15

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